molecular formula C6H5NO2S B1337578 5-Formylthiophene-2-carboxamide CAS No. 59786-37-7

5-Formylthiophene-2-carboxamide

Cat. No. B1337578
CAS RN: 59786-37-7
M. Wt: 155.18 g/mol
InChI Key: JWXPJTJEKZFENM-UHFFFAOYSA-N
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Description

5-Formylthiophene-2-carboxamide is an organic compound with the molecular formula C6H5NO2S . It has a molecular weight of 155.18 and is typically stored at room temperature . The compound is usually in powder form .


Synthesis Analysis

The synthesis of organic thiophene derivatives, such as 5-Formylthiophene-2-carboxamide, has been reported in the literature . For instance, one study describes the synthesis of organic thiophene derivatives that can be used as grafted ligands on the surface of silica-coated iron oxide nanoparticles . Another study reports the synthesis of 5-Formylthiophene-2-carboxamide by adding 0.06 g of Fe3O4@SiO2–NH2 suspended in 10 mL of methanol to a solution of 5-formyl-2-thiophene carboxamide .


Molecular Structure Analysis

The InChI code for 5-Formylthiophene-2-carboxamide is 1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.


Physical And Chemical Properties Analysis

5-Formylthiophene-2-carboxamide has a density of 1.4±0.1 g/cm3, a boiling point of 352.2±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has a molar refractivity of 40.3±0.3 cm3, a polar surface area of 88 Å2, and a molar volume of 109.3±3.0 cm3 .

Scientific Research Applications

Magnetic Nanoparticle Development

One potential application of 5-Formylthiophene-2-carboxamide is in the development of novel materials using magnetic nanoparticles. Thiophene derivatives, including potentially 5-Formylthiophene-2-carboxamide, have been used to investigate their adsorption capacities for the removal of heavy metal ions, such as Chromium(VI), from aqueous solutions .

Medicinal Chemistry

Thiophene derivatives are known for their biological activity and are often explored by medicinal chemists for developing compounds with various biological effects. 5-Formylthiophene-2-carboxamide could serve as a key intermediate in synthesizing advanced compounds targeting specific biological pathways .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 , which indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

5-formylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c7-6(9)5-2-1-4(3-8)10-5/h1-3H,(H2,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXPJTJEKZFENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C(=O)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70483947
Record name 5-formylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Formylthiophene-2-carboxamide

CAS RN

59786-37-7
Record name 5-Formyl-2-thiophenecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59786-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-formylthiophene-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70483947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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